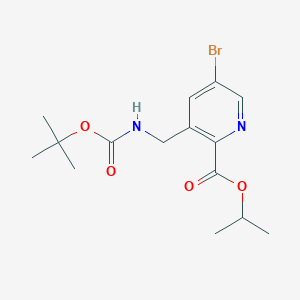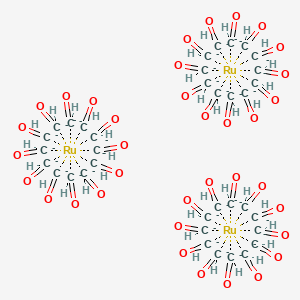
Tris(rutheniumdodecacarbaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Tris(rutheniumdodecacarbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ruthenium centers can undergo substitution reactions with ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in dichloromethane.
Major Products:
Oxidation: Tris(rutheniumdodecacarboxylic acid).
Reduction: Tris(rutheniumdodecacarbinol).
Substitution: Tris(rutheniumdodecacarbaldehyde) phosphine complex.
科学的研究の応用
Tris(rutheniumdodecacarbaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.
類似化合物との比較
Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:
Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.
Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.
Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.
Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties
特性
分子式 |
C36H36O36Ru3-36 |
|---|---|
分子量 |
1347.9 g/mol |
IUPAC名 |
methanone;ruthenium |
InChI |
InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;; |
InChIキー |
SFXASQQYOKWDHR-UHFFFAOYSA-N |
正規SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



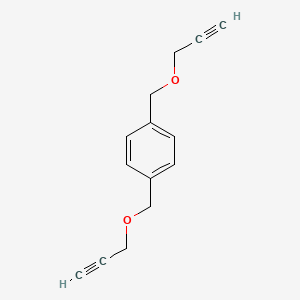
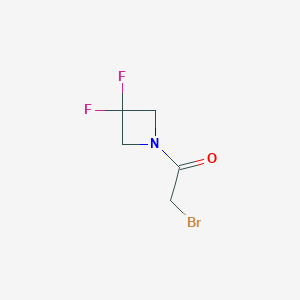
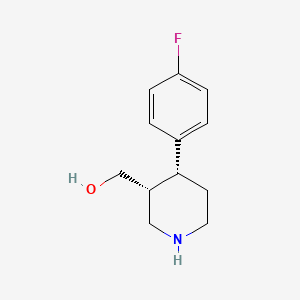

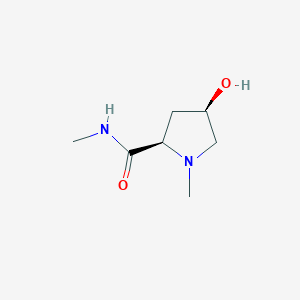

![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)

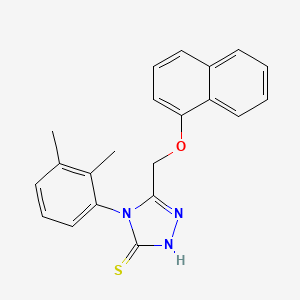


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
